![molecular formula C10H17NO B14163716 N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine CAS No. 4608-47-3](/img/structure/B14163716.png)
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine: is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydroxylamine group attached to a bicyclo[3.1.1]heptane framework, which is further substituted with three methyl groups. The molecular formula of this compound is C10H17NO, and it has a molecular weight of 167.25 g/mol .
Preparation Methods
The synthesis of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be achieved through various synthetic routes. One common method involves the reaction of 4,6,6-trimethylbicyclo[3.1.1]heptan-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Chemical Reactions Analysis
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of hydroxylamine pathways is beneficial.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular signaling pathways. Additionally, the bicyclic structure may allow for specific binding interactions with biological macromolecules .
Comparison with Similar Compounds
N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine can be compared with other similar compounds such as:
4,6,6-Trimethylbicyclo[3.1.1]heptan-2-one: This compound lacks the hydroxylamine group and is primarily used as a precursor in organic synthesis.
N-(4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl)acetamide: This compound has an acetamide group instead of a hydroxylamine group and is used in different synthetic applications.
Bicyclo[3.1.1]heptan-2-amine, 4,6,6-trimethyl-N-(4,6,6-trimethylbicyclo[3.1.1]hept-2-yl): This compound features an amine group and is studied for its potential biological activity.
The uniqueness of this compound lies in its combination of a bicyclic structure with a hydroxylamine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4608-47-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(4,6,6-trimethyl-2-bicyclo[3.1.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-6-4-9(11-12)8-5-7(6)10(8,2)3/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
MCOZQWYYNKOOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO)C2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


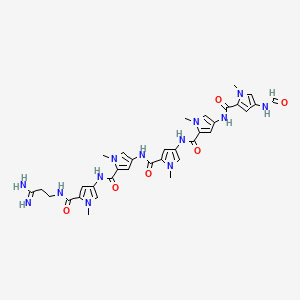
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
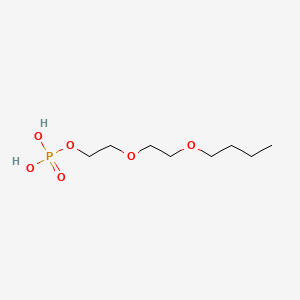
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
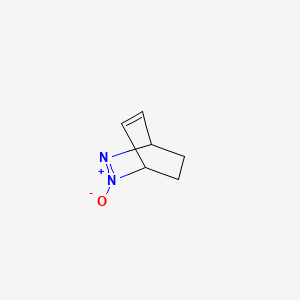
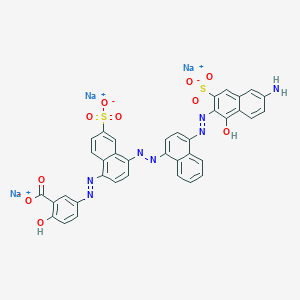
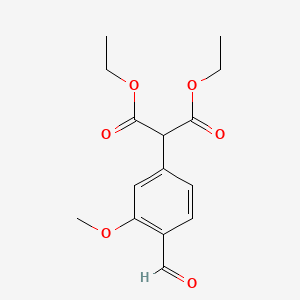
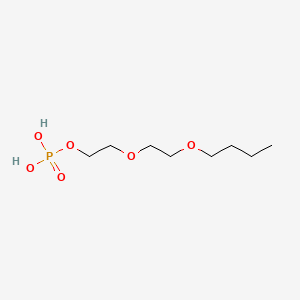
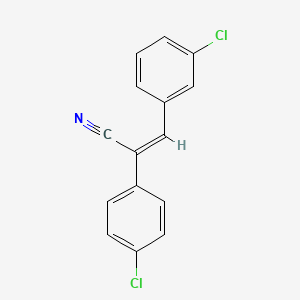
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
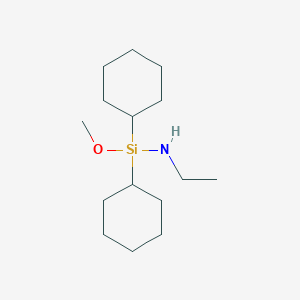
![2,2'-[(2-Butoxy-5-methylbenzyl)imino]diethanol](/img/structure/B14163721.png)
![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)

